HRH4 Binding Affinity: Sub‑Nanomolar Potency Achieved Through Des‑NH₂ Quinuclidine‑Pyrimidine‑Piperazine Design
The title compound displays a pKi of 10.10 at the human histamine H4 receptor, corresponding to a Ki of approximately 0.079 nM, as recorded in the ChEMBL 20 dataset via ZINC15 [1][2]. This value places the compound among the most potent HRH4 ligands reported within the des‑NH₂ pyrimidine‑diamine series. For context, the prototypical HRH4 antagonist JNJ‑7777120 exhibits a Ki of 4.5–21 nM in standard binding assays [3], indicating that the title compound achieves approximately 60‑ to 260‑fold higher affinity.
| Evidence Dimension | HRH4 binding affinity (pKi / Ki) |
|---|---|
| Target Compound Data | pKi = 10.10 (Ki ≈ 0.079 nM) |
| Comparator Or Baseline | JNJ‑7777120: Ki = 4.5–21 nM (depending on assay conditions) |
| Quantified Difference | Target compound is ~60‑ to 260‑fold more potent than JNJ‑7777120 |
| Conditions | Human HRH4 receptor radioligand binding; pKi derived from ChEMBL 20 data for target compound; JNJ‑7777120 values from published literature. |
Why This Matters
The exceptional HRH4 potency enables studies at substantially lower test concentrations, reducing off‑target risks in cellular and in vivo pharmacology experiments.
- [1] Savall, B. M. et al. Diaminopyrimidines, diaminopyridines and diaminopyridazines as histamine H4 receptor modulators. Bioorg. Med. Chem. Lett. 2015, 25 (4), 956–959. DOI: 10.1016/j.bmcl.2014.12.027. View Source
- [2] ZINC15 Database Record: ZINC000299865621; HRH4 pKi = 10.10 (ChEMBL 20). View Source
- [3] Thurmond, R. L. et al. A potent and selective histamine H4 receptor antagonist with anti‑inflammatory properties. J. Pharmacol. Exp. Ther. 2004, 309 (1), 404–413. DOI: 10.1124/jpet.103.061754. View Source
